3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide 3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 1351649-23-4
VCID: VC11884330
InChI: InChI=1S/C13H8F2N4O2S/c1-6-16-10(5-22-6)12-18-19-13(21-12)17-11(20)7-2-3-8(14)9(15)4-7/h2-5H,1H3,(H,17,19,20)
SMILES: CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)F)F
Molecular Formula: C13H8F2N4O2S
Molecular Weight: 322.29 g/mol

3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide

CAS No.: 1351649-23-4

Cat. No.: VC11884330

Molecular Formula: C13H8F2N4O2S

Molecular Weight: 322.29 g/mol

* For research use only. Not for human or veterinary use.

3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide - 1351649-23-4

Specification

CAS No. 1351649-23-4
Molecular Formula C13H8F2N4O2S
Molecular Weight 322.29 g/mol
IUPAC Name 3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
Standard InChI InChI=1S/C13H8F2N4O2S/c1-6-16-10(5-22-6)12-18-19-13(21-12)17-11(20)7-2-3-8(14)9(15)4-7/h2-5H,1H3,(H,17,19,20)
Standard InChI Key NXHZLVPTVUJEAA-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)F)F
Canonical SMILES CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₃H₈F₂N₄O₂S and a molecular weight of 322.29 g/mol. Key structural components include:

  • Benzamide backbone: Substituted with fluorine atoms at the 3- and 4-positions, enhancing electronegativity and metabolic stability.

  • 1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for its electron-deficient nature and resistance to hydrolysis .

  • 2-Methylthiazole moiety: A sulfur- and nitrogen-containing heterocycle that contributes to lipophilicity and facilitates interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1351649-23-4
IUPAC Name3,4-Difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
SMILESCC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)F)F
logP (Partition Coefficient)2.39
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Polar Surface Area65.9 Ų

The compound’s InChIKey (NXHZLVPTVUJEAA-UHFFFAOYSA-N) confirms its stereochemical uniqueness.

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide involves multi-step reactions:

  • Formation of the 1,3,4-Oxadiazole Ring: Cyclization of a diacylhydrazine precursor under dehydrating conditions (e.g., POCl₃ or PPA) .

  • Thiazole Incorporation: Coupling the oxadiazole intermediate with 2-methylthiazole-4-carboxylic acid via amide bond formation .

  • Benzamide Functionalization: Introduction of fluorine atoms at the 3- and 4-positions of the benzoyl chloride precursor before final coupling.

Key Reaction Conditions:

  • Solvents: Ethanol, DMF, or dichloromethane.

  • Catalysts: Triethylamine (Et₃N) for amidation .

  • Temperature: Reflux conditions (70–100°C) for cyclization steps .

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 2.50 (s, 3H, CH₃-thiazole), δ 7.30–8.10 (m, aromatic protons), and δ 8.60 (s, NH amide).

  • IR Spectroscopy: Stretching vibrations at 1685 cm⁻¹ (C=O amide) and 1520 cm⁻¹ (C=N oxadiazole) .

  • Mass Spectrometry: Molecular ion peak at m/z 322.29 (M⁺).

Cell LineIC₅₀ (µM)Mechanism
A549 (Lung)12.5Topoisomerase II inhibition
MCF-7 (Breast)18.2ROS generation
HT-29 (Colon)24.7Cell cycle arrest (G2/M phase)

Anti-Inflammatory Effects

The compound suppresses COX-2 and TNF-α production in murine macrophages (IC₅₀ = 9.8 µM), outperforming celecoxib (IC₅₀ = 14.2 µM) .

Physicochemical Properties and Drug Likeness

Solubility and Permeability

  • Aqueous Solubility: 0.02 mg/mL (logS = -2.82), classified as poorly soluble.

  • Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s, indicating moderate intestinal absorption .

Metabolic Stability

  • Microsomal Half-Life: 42 minutes (human liver microsomes), suggesting susceptibility to CYP3A4-mediated oxidation .

  • Major Metabolites: N-dealkylation at the oxadiazole ring and hydroxylation of the thiazole methyl group .

Table 3: ADME Profile

ParameterValue
Plasma Protein Binding89.3%
Bioavailability (Rat)67%
Clearance0.32 L/h/kg

Comparative Analysis with Structural Analogues

Analogues with Modified Heterocycles

  • Replacement of Thiazole with Pyridine: Reduces anticancer activity (IC₅₀ = 35.6 µM vs. 12.5 µM) .

  • Removal of Fluorine Atoms: Decreases metabolic stability (half-life = 18 minutes).

Bioisosteric Replacements

  • Oxadiazole → Thiadiazole: Enhances antimicrobial potency (MIC = 4 µg/mL) but increases hepatotoxicity .

Future Research Directions

  • Optimization of Solubility: Prodrug strategies (e.g., phosphate esters) to improve bioavailability .

  • Target Identification: Proteomics studies to elucidate kinase inhibition profiles .

  • In Vivo Efficacy: Evaluation in xenograft models of lung and breast cancer .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator